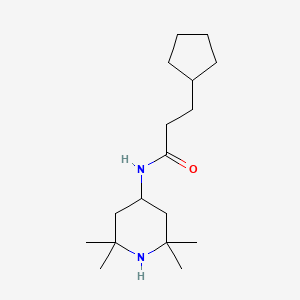
N-(4-bromo-1-naphthyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-1-naphthyl)propanamide, also known as BNPA, is a chemical compound that has been widely used in scientific research. It is a member of the class of naphthalenes that has a bromine atom at the 4-position and an amide group at the 1-position. BNPA has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and materials science.
作用機序
The mechanism of action of N-(4-bromo-1-naphthyl)propanamide involves the inhibition of COX-2 activity. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, which are involved in inflammation and pain. N-(4-bromo-1-naphthyl)propanamide binds to the active site of COX-2 and prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(4-bromo-1-naphthyl)propanamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-(4-bromo-1-naphthyl)propanamide has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, N-(4-bromo-1-naphthyl)propanamide has been used as a fluorescent probe for the detection of metal ions in biological systems.
実験室実験の利点と制限
One of the advantages of using N-(4-bromo-1-naphthyl)propanamide in lab experiments is its high potency as a COX-2 inhibitor. This makes it a useful tool for studying the role of COX-2 in various biological processes. However, one limitation of using N-(4-bromo-1-naphthyl)propanamide is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(4-bromo-1-naphthyl)propanamide. One area of research is the development of new synthetic methods for N-(4-bromo-1-naphthyl)propanamide that are more efficient and environmentally friendly. Another area of research is the development of new applications for N-(4-bromo-1-naphthyl)propanamide, such as its use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further research is needed to explore the potential use of N-(4-bromo-1-naphthyl)propanamide as a therapeutic agent for the treatment of inflammatory conditions and cancer.
合成法
N-(4-bromo-1-naphthyl)propanamide can be synthesized through a variety of methods, including the reaction of 4-bromo-1-naphthylamine with propionyl chloride in the presence of a base. Another method involves the reaction of 4-bromo-1-naphthylamine with propionic anhydride in the presence of a base. These methods have been found to be effective in producing high yields of N-(4-bromo-1-naphthyl)propanamide.
科学的研究の応用
N-(4-bromo-1-naphthyl)propanamide has been extensively used in scientific research, particularly in the field of biochemistry. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. N-(4-bromo-1-naphthyl)propanamide has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, N-(4-bromo-1-naphthyl)propanamide has been used as a fluorescent probe for the detection of metal ions in biological systems.
特性
IUPAC Name |
N-(4-bromonaphthalen-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-2-13(16)15-12-8-7-11(14)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFLICMEEOZSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C2=CC=CC=C21)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-isopropylphenoxy)acetyl]piperidine](/img/structure/B5795410.png)


![N-benzyl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5795433.png)

![5-[(4-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5795440.png)



![cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B5795488.png)

![2,4-dibromo-6-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5795505.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5795518.png)
